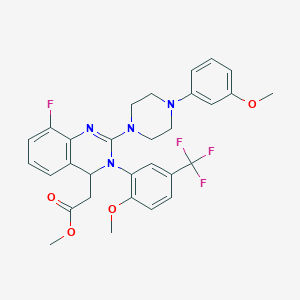
Methyl 2-(8-fluoro-3-(2-methoxy-5-(trifluoromethyl)phenyl)-2-(4-(3-methoxyphenyl)piperazin-1-yl)-3,4-dihydroquinazolin-4-yl)acetate
Übersicht
Beschreibung
Methyl 2-(8-fluoro-3-(2-methoxy-5-(trifluoromethyl)phenyl)-2-(4-(3-methoxyphenyl)piperazin-1-yl)-3,4-dihydroquinazolin-4-yl)acetate is a useful research compound. Its molecular formula is C30H30F4N4O4 and its molecular weight is 586.588. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Methyl 2-(8-fluoro-3-(2-methoxy-5-(trifluoromethyl)phenyl)-2-(4-(3-methoxyphenyl)piperazin-1-yl)-3,4-dihydroquinazolin-4-yl)acetate (CAS No. 791117-40-3) is a complex organic compound characterized by its unique molecular structure and potential biological activities. The compound is derived from the quinazoline class, which has garnered attention in medicinal chemistry due to its diverse pharmacological properties.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 586.59 g/mol. The structure features multiple functional groups, including fluorine, methoxy, and trifluoromethyl substituents, contributing to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C30H30F4N4O4 |
| Molecular Weight | 586.59 g/mol |
| CAS Number | 791117-40-3 |
| IUPAC Name | Methyl 2-(8-fluoro... |
Antiviral Activity
Recent studies have highlighted the compound's potential as an antiviral agent, particularly against human cytomegalovirus (HCMV). Research indicates that derivatives of quinazoline, including this compound, exhibit significant antiviral properties. In vitro studies have shown that these compounds can inhibit HCMV replication effectively, making them candidates for further development in treating viral infections associated with immunocompromised patients.
Antitumor Activity
The compound has also been evaluated for its antitumor activities. In vitro assays demonstrated that it exhibits cytotoxic effects on various cancer cell lines. The mechanism of action appears to involve the inhibition of specific kinases associated with cell proliferation and survival pathways.
Table: Summary of Biological Activities
| Activity Type | Findings |
|---|---|
| Antiviral | Effective against HCMV; inhibits viral replication in vitro |
| Antitumor | Cytotoxic effects on cancer cell lines; potential kinase inhibition |
Case Studies and Research Findings
- Antiviral Efficacy Against HCMV : A study published in Journal of Medicinal Chemistry evaluated several quinazoline derivatives, including methyl 2-(8-fluoro...) acetate, for their ability to inhibit HCMV. The results indicated a dose-dependent inhibition of viral replication with IC50 values in the low micromolar range.
- Cytotoxicity in Cancer Cells : Another research effort focused on assessing the cytotoxicity of this compound against various cancer cell lines such as HeLa and A549. The study found that the compound induced apoptosis at concentrations ranging from 10 to 50 µM, correlating with increased levels of pro-apoptotic markers.
- Kinase Inhibition Profiles : A comprehensive kinase profiling study revealed that the compound acts as a multikinase inhibitor, targeting pathways critical for tumor growth and survival. Specific kinases such as CDK4 and FGFR1 were identified as primary targets.
Eigenschaften
IUPAC Name |
methyl 2-[8-fluoro-2-[4-(3-methoxyphenyl)piperazin-1-yl]-3-[2-methoxy-5-(trifluoromethyl)phenyl]-4H-quinazolin-4-yl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30F4N4O4/c1-40-21-7-4-6-20(17-21)36-12-14-37(15-13-36)29-35-28-22(8-5-9-23(28)31)24(18-27(39)42-3)38(29)25-16-19(30(32,33)34)10-11-26(25)41-2/h4-11,16-17,24H,12-15,18H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDWYVVLPVLTZIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(F)(F)F)N2C(C3=C(C(=CC=C3)F)N=C2N4CCN(CC4)C5=CC(=CC=C5)OC)CC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30F4N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
586.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













